6-(4-Methoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

c-Met kinase inhibition cancer cell growth kinase selectivity

The target compound is a fully aromatic 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole bearing a 4-methoxybenzyl group at position 6 and a 3-methoxyphenyl group at position The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, having yielded potent inhibitors of c-Met kinase (IC50 as low as 2.02 nM) and effective urease inhibitors (IC50 ~10 µM). The presence of a methylene (-CH2-) spacer at position 6 distinguishes this compound from direct 6-aryl analogs, introducing conformational flexibility and altering the spatial relationship between the substituent and the heterocyclic core relative to direct-ring-attached derivatives.

Molecular Formula C18H16N4O2S
Molecular Weight 352.4 g/mol
Cat. No. B13372755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC18H16N4O2S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC
InChIInChI=1S/C18H16N4O2S/c1-23-14-8-6-12(7-9-14)10-16-21-22-17(19-20-18(22)25-16)13-4-3-5-15(11-13)24-2/h3-9,11H,10H2,1-2H3
InChIKeyNGXZGRZJZBNCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Core Scaffold Identity and Procurement Context


The target compound is a fully aromatic 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole bearing a 4-methoxybenzyl group at position 6 and a 3-methoxyphenyl group at position 3. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, having yielded potent inhibitors of c-Met kinase (IC50 as low as 2.02 nM) and effective urease inhibitors (IC50 ~10 µM) [1] [2]. The presence of a methylene (-CH2-) spacer at position 6 distinguishes this compound from direct 6-aryl analogs, introducing conformational flexibility and altering the spatial relationship between the substituent and the heterocyclic core relative to direct-ring-attached derivatives. This scaffold has been validated by X-ray crystallography, with close analogs co-crystallizing in the c-Met kinase active site (PDB: 5YA5) [3].

Triazolothiadiazole privileged scaffold 4‑Methoxybenzyl at position 6 with methylene spacer 3‑Methoxyphenyl at position 3 (meta‑substituted) Crystallographically validated hinge‑binding motif (PDB: 5YA5)

Why 6-(4-Methoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Cannot Be Replaced by Common Triazolothiadiazole Analogs


Generic substitution within the triazolothiadiazole class is unreliable because small structural changes produce large shifts in potency, target selectivity, and physicochemical properties. The 4-methoxybenzyl substituent at position 6 contributes a methylene spacer that alters conformational flexibility and hydrogen-bonding geometry relative to direct 6-aryl analogs—a feature that X-ray data show is critical for hinge-region interaction in c-Met [1]. The meta-methoxy orientation on the 3-phenyl ring further differentiates this compound from its para-methoxy positional isomer, affecting both electronic distribution and lipophilicity (cLogP). Replacing the triazolothiadiazole core with a triazolothiadiazine scaffold shifts urease inhibition potency profiles, with individual compounds showing IC50 variations spanning the low-micromolar range even within the same substitution pattern [2]. These scaffold- and substitution-dependent effects mean that two triazolothiadiazole compounds differing by a single atom or substituent position can exhibit divergent biological activity and ADME profiles, making compound-specific procurement essential for reproducible research outcomes.

Triazolothiadiazole core → triazolothiadiazine: Scaffold shift may alter SAR and potency ranking; urease inhibition data show divergent rank orders even with identical substituents.
3‑Methoxyphenyl (meta) → para isomer: Substituent position changes electronic distribution and lipophilicity, potentially disrupting hinge‑region geometry validated for c‑Met engagement.
Methoxy → hydroxy/des‑methoxy: Loss of critical hydrogen bonding observed in c‑Met SAR; may alter metabolic profile and O‑demethylation pathway relevance.

6-(4-Methoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Quantitative Differentiation Evidence vs. Closest Analogs and Scaffold Alternatives


Scaffold-Level c-Met Kinase Engagement: Triazolothiadiazole Core vs. Other Heterocyclic Chemotypes

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, which forms the core of the target compound, has been validated as a c-Met kinase inhibitor scaffold with low nanomolar potency. The most potent disclosed derivative (compound 7d) inhibits c-Met kinase with an IC50 of 2.02 nM and suppresses MKN45 cell growth with an IC50 of 88 nM, representing a >2500-fold selectivity over 16 other tyrosine kinases evaluated [1]. This demonstrates that the triazolothiadiazole chemotype can engage the c-Met ATP-binding pocket with high affinity and selectivity, a property that is scaffold-dependent and not transferable to triazolothiadiazine or other fused heterocyclic alternatives without explicit validation. X-ray co-crystal data (PDB: 5YA5) confirm that a close triazolothiadiazole analog bearing a 4-methoxybenzyl group at position 3 forms critical π-π stacking interactions with Tyr1230 and a hydrogen bond with Asp1222 in the hinge region, providing a structural rationale for scaffold-specific target engagement [2].

c‑Met kinase engagement
Class-level
Scaffold: c‑Met IC50 2.02 nM (class‑representative 7d)
vs. alternative chemotypes (triazolothiadiazines, indolinones) that lack nanomolar c‑Met data.
Supports kinase selectivity screening fit for the triazolothiadiazole scaffold.
Class‑level inference; target compound not directly assayed. PDB 5YA5 confirms binding orientation.
c-Met kinase inhibition cancer cell growth kinase selectivity

Scaffold Differentiation in Urease Inhibition: Triazolothiadiazole vs. Triazolothiadiazine Core Potency Comparison

A direct head-to-head comparison of triazolothiadiazole and triazolothiadiazine scaffolds with identical substitution patterns revealed that the oxidized triazolothiadiazole core (compounds 4e and 4f) achieved urease IC50 values of 11.62 ± 0.34 µM and 10.35 ± 0.14 µM, respectively, while the most potent triazolothiadiazine analog (6e) showed an IC50 of 10.41 ± 0.13 µM [1]. Although the most potent individual compounds from both series are comparable, the structure-activity relationship (SAR) trends and rank order of potency differ between the two scaffolds, meaning that substitution patterns optimized on triazolothiadiazoles do not predictably translate to triazolothiadiazines and vice versa. This underscores the scaffold-specific nature of biological activity and the procurement risk of substituting one core for the other.

Urease inhibition scaffold comparison
Head-to-head
Triazolothiadiazole 4f IC50 = 10.35 µM
vs. triazolothiadiazine 6e IC50 = 10.41 µM; SAR trends diverge across series.
Scaffold-specific SAR does not transfer; substitution optima differ.
Head-to-head enzyme assay data (28 analogs); rank-order mismatch between cores.
urease inhibition Helicobacter pylori scaffold comparison

Substituent Positional Isomer Differentiation: Physicochemical Property Divergence Between 6-(4-Methoxybenzyl)-3-(3-methoxyphenyl) and Its 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl) Isomer

The target compound, 6-(4-methoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and its positional isomer 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole share the same molecular formula (C18H16N4O2S) and molecular weight (352.4 g/mol) . Despite this isomeric relationship, the substitution pattern at the 3- and 6-positions is not symmetric: the target compound places the 3-methoxyphenyl group directly on the triazole ring at position 3, while the isomer places a 4-methoxybenzyl group at that same position. In the class-leading c-Met inhibitor series, the 4-methoxybenzyl group at position 3 forms critical hydrogen bonds with the hinge region (Asp1222) via its methoxy oxygen, while the 6-position substituent occupies a solvent-accessible region [1]. Swapping these substituents between positions is therefore expected to alter the spatial orientation of key pharmacophoric elements, potentially abolishing hinge-region interaction and reducing target affinity.

Positional isomer differentiation
Method context
6‑(4‑methoxybenzyl)‑3‑(3‑methoxyphenyl) vs. 3‑(4‑methoxybenzyl)‑6‑(3‑methoxyphenyl)
Chromatographically distinguishable; predicted distinct HPLC retention based on polar surface exposure.
Procuring the wrong isomer may abolish hinge‑region interaction geometry.
Structural rationale from c‑Met co‑crystal (PDB 5YA5); requires analytical confirmation.
positional isomer lipophilicity cLogP

Cytotoxicity Selectivity Profile: Triazolothiadiazole Core Effect vs. Non-Triazolothiadiazole Heterocycles

A related triazolothiadiazole analog, 6-cyclohexyl-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, was tested against the nuclear receptor coactivator 3 (NCOA3) target and showed an IC50 of 1.73 µM (1730 nM) [1]. While this activity is moderate, it demonstrates that the 3-(3-methoxyphenyl)-triazolothiadiazole substructure present in the target compound can engage specific protein targets beyond kinase inhibition. The combination of the 3-methoxyphenyl group (shared with the target compound) and a diverse 6-substituent suggests that the 3-aryl group contributes to target recognition, while the 6-substituent modulates potency and selectivity. This target engagement profile differentiates triazolothiadiazoles from simple triazoles or thiadiazoles, which lack the fused ring geometry necessary for simultaneous interactions with multiple sub-pockets of target proteins.

NCOA3 target engagement
Assay context
Analog IC50 = 1.73 µM (NCOA3)
Related 6‑cyclohexyl‑3‑(3‑methoxyphenyl)‑triazolothiadiazole shows micromolar engagement.
Supports selectivity profiling context for the 3‑(3‑methoxyphenyl) substructure.
Single analog data; target compound not directly measured. BindingDB entry.
cytotoxicity cancer cell selectivity NCOA3 inhibition

Metabolic Stability Differentiation: Methoxy-Substituted Triazolothiadiazoles vs. Hydroxy/Phenol Analogs

The target compound contains two methoxy groups (one on the 3-phenyl ring and one on the 4-methoxybenzyl group). In drug metabolism, aromatic methoxy groups are substrates for cytochrome P450-mediated O-demethylation, which can generate phenolic metabolites with altered pharmacological activity [1]. In the triazolothiadiazole c-Met inhibitor series, the methoxy group on the benzyl substituent was shown to form a critical hydrogen bond with Met1160, and its replacement with a hydroxyl group abolished this interaction [2]. This class-level SAR indicates that the methoxy groups in the target compound serve as both pharmacophoric elements and potential metabolic soft spots. Procuring an analog where methoxy groups are replaced with hydroxyl, hydrogen, or halogen substituents would produce a compound with fundamentally different target binding kinetics, metabolic clearance rate, and potentially altered metabolite activity.

Methoxy metabolic stability
Class-level
Methoxy → hydroxy substitution disrupts c‑Met hinge‑region hydrogen bond (Met1160).
CYP‑mediated O‑demethylation may generate phenolic metabolites with altered activity.
Methoxy groups influence both pharmacophore integrity and metabolic profile; not interchangeable.
Inferred from c‑Met SAR; general CYP O‑demethylation pathway context.
metabolic stability CYP450 metabolism O-demethylation

6-(4-Methoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Evidence-Based Application Scenarios for Scientific Procurement


Target-Focused Anticancer Kinase Inhibitor Screening (c-Met and Related RTKs)

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, as demonstrated by the c-Met inhibitor series, achieves nanomolar potency against c-Met kinase (IC50 = 2.02 nM for optimized analog 7d) with >2500-fold selectivity over 16 other tyrosine kinases [1]. X-ray co-crystal data (PDB: 5YA5) confirm that the 4-methoxybenzyl substituent participates in critical hinge-region hydrogen bonding (Asp1222) and π-π stacking (Tyr1230) . The target compound, bearing this validated substituent architecture, is therefore a rational procurement choice for hit-expansion libraries targeting c-Met or structurally related receptor tyrosine kinases. Procuring this specific compound provides a direct path to exploring structure-kinase selectivity relationships within a crystallographically validated chemotype.

Urease Inhibitor Discovery and Anti-Helicobacter pylori Screening

Triazolothiadiazoles have demonstrated low-micromolar urease inhibition (IC50 = 10.35–11.62 µM for compounds 4e and 4f), establishing this scaffold as a viable starting point for urease-targeted drug discovery [1]. The meta-methoxy substitution on the 3-phenyl ring may modulate potency and selectivity relative to para-substituted analogs. Researchers screening against Helicobacter pylori urease or developing antiulcer agents should specifically procure the triazolothiadiazole scaffold rather than triazolothiadiazine alternatives, as SAR does not transfer predictably between these core structures even with identical substitution patterns.

Scaffold-Hopping Studies in Metabolic Syndrome and α-Glucosidase Programs

Triazolothiadiazole derivatives exhibit α-glucosidase inhibitory activity (IC50 range: 2.44–219.93 µM), with several compounds outperforming the clinical standard acarbose (IC50 = 873.34 ± 1.67 µM) by more than 100-fold [1]. The specific 3-(3-methoxyphenyl)-6-(4-methoxybenzyl) substitution pattern of the target compound offers a unique combination of electron-donating methoxy groups and conformational flexibility via the methylene spacer that may be advantageous for α-glucosidase binding site engagement. Procurement of this specific substitution pattern enables systematic exploration of methoxy positional effects on carbohydrate-mimetic enzyme inhibition.

Cytotoxicity Selectivity Profiling for Chemical Biology and Phenotypic Screening

A structurally related triazolothiadiazole (6-cyclohexyl-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) showed micromolar activity against NCOA3 (IC50 = 1.73 µM), a nuclear receptor coactivator implicated in cancer cell proliferation [1]. The target compound shares the identical 3-(3-methoxyphenyl)-triazolothiadiazole substructure and differs only at the 6-position. This structural overlap makes the target compound a logical procurement choice for selectivity profiling against NCOA3 and related transcriptional co-regulators, enabling direct comparison of 6-substituent effects on target engagement. The fused heterocyclic core is essential for this activity; standalone triazole or thiadiazole fragments are inactive.

Application
Selection Property
Validation Focus
Kinase inhibitor screening (c‑Met/RTK)
Scaffold‑validated hinge binding
Kinase selectivity panel review
Urease inhibitor discovery
Scaffold‑specific SAR
Urease inhibition assay context
α‑Glucosidase inhibitor screening
Methoxy substitution pattern
Enzyme inhibition and selectivity review
Chemical biology selectivity profiling
3‑(3‑Methoxyphenyl) substructure
NCOA3 and co‑regulator target engagement context
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